In drug discovery, substituting heptanoyl chloride with C6 or C8 analogs disrupts lipophilicity and steric fit, invalidating SAR studies. Heptanoyl chloride (CAS 2528-61-2) is the precise C7 building block that overcomes this. - Achieves optimal logP and target binding via exact chain length. - Critical for liquid crystal synthesis requiring specific nematic phase ranges. - Moisture-sensitive; handled and shipped under inert conditions. Reliable supply with global logistics for just-in-time procurement.
Heptanoyl chloride, CAS 2528-61-2, is a linear, seven-carbon acyl chloride used as a highly reactive intermediate in organic synthesis. Its primary function is to introduce the heptanoyl (C7) group into molecules via acylation reactions with nucleophiles like alcohols and amines to form esters and amides, respectively. As a moisture-sensitive liquid, it serves as a fundamental building block in the production of pharmaceuticals, polymers, and specialty chemicals where the specific chain length is critical to the final product's properties and performance.
Substituting Heptanoyl chloride with shorter or longer chain analogs like hexanoyl (C6) or octanoyl (C8) chloride is often unviable due to significant shifts in physicochemical properties. A change of even a single methylene (-CH2-) group alters the compound's lipophilicity, steric hindrance, and reactivity profile. These changes directly impact reaction kinetics, product yields, and critical performance characteristics of the final material, such as the thermal behavior of polymers or the precise mesophase temperature ranges of liquid crystals. Furthermore, replacing heptanoyl chloride with its corresponding carboxylic acid, heptanoic acid, necessitates different, often harsher, reaction conditions and catalytic systems, fundamentally changing the process parameters and potentially introducing different impurity profiles.
C6 or C8 acyl chloride shifts the alkyl chain dimension, changing film thickness and log P of derivatives.
Electrochemical perfluorination selectivity varies with chain length; C7 is not interchangeable with C6 or C8.
Chiral auxiliary acylation or kinase inhibitor synthesis depends on C7 steric profile; substitution may alter diastereoselectivity.
In the synthesis of 4'-alkoxy-biphenyl-4-carboxylic acid 4-cyanophenyl esters for liquid crystal applications, the choice of acyl chloride precursor directly dictates the material's critical phase transition temperatures. A derivative synthesized using a heptanoyl (C7) precursor exhibited a specific and broad liquid crystal range, with a Smectic C to Nematic transition at 186°C and a Nematic to Isotropic transition at 248°C. In contrast, a closely related analog prepared from a nonanoyl (C9) precursor showed a significantly different and narrower thermal window, with a Crystal to Nematic transition at 105°C and a Nematic to Isotropic point at 229°C.
| Evidence Dimension | Liquid Crystal Nematic to Isotropic Transition Temperature (°C) |
| Target Compound Data | 248°C (from C7 precursor) |
| Comparator Or Baseline | Analog from Nonanoyl Chloride (C9 precursor): 229°C |
| Quantified Difference | 19°C higher transition temperature |
| Conditions | Synthesis of 4'-alkoxy-biphenyl-4-carboxylic acid 4-cyanophenyl esters. |
For applications in displays and optical sensors, the precise operating temperature range is a non-negotiable design parameter, making the C7 chain length of heptanoyl chloride indispensable for achieving this specific thermal performance.
In the development of peptide-based inhibitors for human neutrophil elastase (HNE), the specific length of the N-terminal acyl chain is critical for potency. A synthetic inhibitor acylated with heptanoyl chloride demonstrated an IC50 value of 1.1 µM. When the chain was extended by just one carbon using octanoyl chloride (C8), the resulting analog was significantly less active, with an IC50 of 4.1 µM. This demonstrates that the C7 chain provides an optimal balance of lipophilicity and steric fit for the enzyme's binding pocket.
| Evidence Dimension | IC50 Against Human Neutrophil Elastase (HNE) |
| Target Compound Data | 1.1 µM (Heptanoyl-derivatized peptide) |
| Comparator Or Baseline | Octanoyl-derivatized peptide (C8): 4.1 µM |
| Quantified Difference | 3.7-fold more potent than the C8 analog |
| Conditions | In vitro enzyme inhibition assay with synthetic peptide inhibitors. |
This substantial difference in biological activity makes heptanoyl chloride a specific, non-interchangeable precursor for synthesizing pharmaceutical agents where target potency is the primary driver of material selection.
During the esterification of granular starch, the reactivity of acyl chlorides shows a non-linear dependence on chain length. Under identical reaction conditions, heptanoyl chloride achieved a degree of substitution (DS) of 1.74. Its closest neighbors, hexanoyl chloride (C6) and octanoyl chloride (C8), yielded different DS values of 1.62 and 1.83, respectively. This demonstrates that heptanoyl chloride offers a unique and specific level of reactivity for modifying the polymer backbone.
| Evidence Dimension | Degree of Substitution (DS) on Granular Starch |
| Target Compound Data | 1.74 |
| Comparator Or Baseline | Hexanoyl Chloride (C6): 1.62; Octanoyl Chloride (C8): 1.83 |
| Quantified Difference | Offers a distinct intermediate level of substitution not achieved by C6 or C8 analogs under the same conditions. |
| Conditions | Esterification of starch using pyridine catalyst at 70°C for 3 hours. |
For developing biopolymers with precisely tuned properties like hydrophobicity, solubility, and thermal stability, heptanoyl chloride provides a level of modification control that cannot be replicated by simply substituting with adjacent C6 or C8 analogs.
For the fabrication of liquid crystal displays (LCDs), sensors, or smart windows requiring a specific, high-temperature nematic phase range. The use of heptanoyl chloride as a precursor is justified when the target operating temperature cannot be achieved with shorter or longer alkyl chain analogs.
In medicinal chemistry workflows for synthesizing analogs of a lead compound to improve potency or pharmacokinetic properties. Heptanoyl chloride is the indicated choice when structure-activity relationship (SAR) studies show that the C7 acyl chain provides a superior balance of lipophilicity and steric fit for the biological target compared to C6 or C8 chains.
For the production of modified starches, celluloses, or other biopolymers intended for use in biodegradable plastics, coatings, or composites. Procuring heptanoyl chloride is necessary when the desired degree of substitution—and therefore the final material's hydrophobicity, water absorption, and thermal behavior—must be precisely controlled to a level not achievable with other common acyl chlorides.
Corrosive;Acute Toxic